Methyl 4-butyramido-3-methylbenzoate
Overview
Description
Methyl 4-butyramido-3-methylbenzoate is an organic compound with the molecular formula C₁₃H₁₇NO₃. It is a derivative of benzoic acid, characterized by the presence of a butyramido group and a methyl ester group. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and catalysis .
Scientific Research Applications
Methyl 4-butyramido-3-methylbenzoate is utilized in several scientific research areas:
Chemistry: As a building block in organic synthesis, it is used to create more complex molecules for research and development.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305, P351, and P338 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-butyramido-3-methylbenzoate can be synthesized through the reaction of 4-amino-3-methylbenzoic acid with butyric anhydride, followed by esterification with methanol. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyramido group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, elevated temperatures and pressures.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism by which methyl 4-butyramido-3-methylbenzoate exerts its effects involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to altered metabolic pathways or cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 4-amino-3-methylbenzoate
- Methyl 4-butylamino-3-methylbenzoate
- Methyl 4-acetamido-3-methylbenzoate
Comparison: Methyl 4-butyramido-3-methylbenzoate is unique due to the presence of the butyramido group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it suitable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
methyl 4-(butanoylamino)-3-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-4-5-12(15)14-11-7-6-10(8-9(11)2)13(16)17-3/h6-8H,4-5H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMQQYDXKPDLJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431858 | |
Record name | Methyl 4-butyramido-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301533-59-5 | |
Record name | 3-Methyl-4-butyrylaminobenzoic acid methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=301533-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-butyramido-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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